4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione
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Overview
Description
4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, a methylbenzoyl group, and an imidazole ring with a thione group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by treating the imidazole derivative with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Substitution Reactions: The chlorophenyl and methylbenzoyl groups can be introduced through nucleophilic substitution reactions using appropriate halides and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione: Similar structure with a bromophenyl group instead of a chlorophenyl group.
4-(4-fluorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
4-(4-methylphenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-2,2-dimethyl-1-(4-methylbenzoyl)-2,5-dihydro-1H-imidazole-5-thione lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the chlorophenyl group may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-12-4-6-14(7-5-12)17(23)22-18(24)16(21-19(22,2)3)13-8-10-15(20)11-9-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUPDQETQFZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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